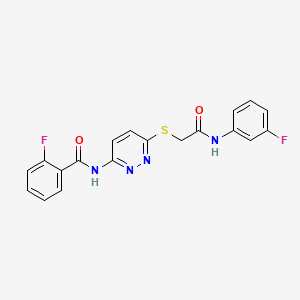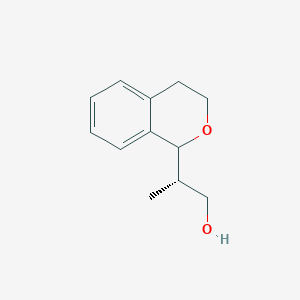
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is a chiral molecule that belongs to the family of isochromanols. The compound has shown potential in various applications, including medicinal chemistry, drug discovery, and synthetic chemistry.
Mécanisme D'action
The mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. The compound has also been found to induce apoptosis, which is a programmed cell death process that plays a critical role in the treatment of cancer.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound has potent antitumor activity against various cancer cell lines. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antiviral activity against certain viruses, including hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is its high enantioselectivity, which makes it an ideal chiral building block for the synthesis of complex molecules. The compound is also readily available, and its synthesis can be easily scaled up. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol. One of the significant directions is the development of new drugs based on the compound's biological activities. The compound's potent antitumor and anti-inflammatory activities make it an attractive lead compound for the development of new drugs. Another direction is the synthesis of new derivatives of the compound with improved solubility and biological activities. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities.
Méthodes De Synthèse
The synthesis of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of the corresponding ketone using a chiral reducing agent. This method yields a highly enantioselective product. Another method involves the use of a Lewis acid catalyst to promote the intramolecular cyclization of an appropriate precursor. This method is highly efficient and produces a high yield of the desired product.
Applications De Recherche Scientifique
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has shown potential in various scientific research applications. One of the significant applications is in medicinal chemistry, where the compound has been found to exhibit potent biological activities. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. The compound has also been used in drug discovery, where it has been used as a lead compound for the development of new drugs. In synthetic chemistry, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol has been used as a chiral building block for the synthesis of complex molecules.
Propriétés
IUPAC Name |
(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNXRCTQIVZCY-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide](/img/structure/B2426929.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide](/img/structure/B2426931.png)
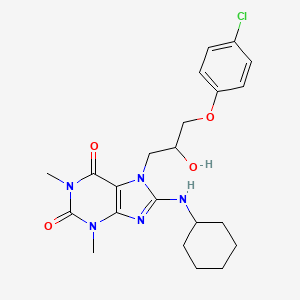
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2426934.png)
![1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone](/img/structure/B2426936.png)

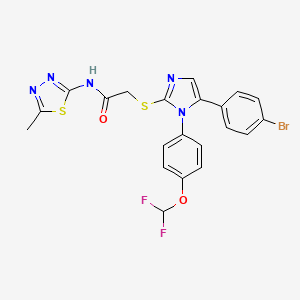
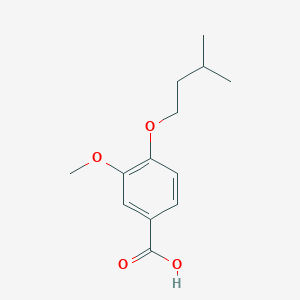
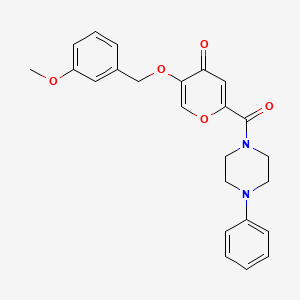
![2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426945.png)
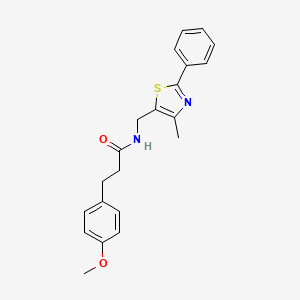
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
